molecular formula C7H12BrNOSi B1528186 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole CAS No. 54773-30-7

4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole

Cat. No. B1528186
CAS RN: 54773-30-7
M. Wt: 234.17 g/mol
InChI Key: DIPMZZKTVORQSQ-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole is an organic compound that is used in a variety of scientific research and laboratory experiments. It is a useful reagent for the synthesis of various organic compounds, such as amines, alcohols, and ketones. It is also used to study the mechanism of action of certain enzymes and to investigate the biochemical and physiological effects of certain drugs.

Scientific Research Applications

Regioselective Halodesilylation

Isoxazoles, including derivatives similar to 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole, undergo regioselective halodesilylation. This process involves the selective removal of the trimethylsilyl group in the presence of halogens like bromine, leading to the formation of halogenated isoxazoles. Such reactions are valuable for introducing halogen atoms at specific positions of the isoxazole ring, enabling further chemical modifications (Effenberger & Krebs, 1984).

Synthesis of Isoxazole Derivatives

Methyl (trimethylsilylmethyl)acetylenecarboxylate, a compound structurally related to 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole, reacts with nitrile oxides to form cycloadducts leading to isoxazole derivatives. These derivatives are obtained through a process involving reduction, acetylation, and a fluoride ion-promoted elimination reaction. Such methodologies provide novel access to fused isoxazole rings, expanding the scope of isoxazole-based chemical synthesis (Hojo, Tomita, & Hosomi, 1993).

Precursor to Isoxazole-fused Heterocycles

The bromination of 3-aryl-5-methyl-isoxazole-4-carboxylates, closely related to 4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole, has been studied extensively. These compounds serve as precursors for the synthesis of 3-aryl-5-formyl-isoxazole-4-carboxylates, which are subsequently utilized in the creation of isoxazole-fused heterocycles. This research highlights the potential of brominated isoxazoles in the synthesis of complex heterocyclic compounds (Roy, Rajaraman, & Batra, 2004).

properties

IUPAC Name

(4-bromo-3-methyl-1,2-oxazol-5-yl)-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrNOSi/c1-5-6(8)7(10-9-5)11(2,3)4/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPMZZKTVORQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12BrNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-methyl-5-(trimethylsilyl)isoxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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